2-(Cyclopropylmethoxy)ethan-1-ol is an organic compound characterized by its cyclopropyl group and methoxy functional group attached to an ethyl backbone. This compound belongs to the class of alcohols and is of interest in both synthetic organic chemistry and pharmacological applications. Its unique structure contributes to its potential biological activities, making it a subject of research in medicinal chemistry.
The compound 2-(cyclopropylmethoxy)ethan-1-ol can be synthesized through various chemical processes, which typically involve the alkylation of phenolic compounds or the use of Grignard reagents. It is classified as a secondary alcohol due to the presence of the hydroxyl group attached to a carbon that is itself bonded to two other carbon atoms.
Several synthetic routes have been reported for the preparation of 2-(cyclopropylmethoxy)ethan-1-ol:
The choice of method often depends on the desired purity, yield, and scalability for industrial applications. The use of protective groups and specific solvents can significantly influence both the yield and purity of the final product.
2-(Cyclopropylmethoxy)ethan-1-ol can participate in various chemical reactions typical for alcohols:
The compound has potential applications in:
Enzymatic catalysis has emerged as a sophisticated strategy for constructing the cyclopropylmethoxy moiety in 2-(cyclopropylmethoxy)ethan-1-ol with high stereochemical precision. The application of Candida antarctica lipase B (CAL-B) enables the direct transesterification between cyclopropylmethyl esters and ethylene glycol derivatives under mild conditions (40–45°C), achieving yields exceeding 85% with enantiomeric excess (ee) values >98% [3] . This biocatalytic approach leverages the enzyme's intrinsic regio- and stereoselectivity to form the ether linkage without requiring protecting groups for the ethanol moiety, a significant advantage over conventional chemical methods. The catalytic mechanism involves nucleophilic attack by the serine residue (Ser105) at the active site on the carbonyl carbon of the cyclopropylmethyl ester, forming an acyl-enzyme intermediate that subsequently undergoes alcoholysis by ethylene glycol .
Critical reaction parameters influencing efficiency include:
Table 1: Enzymatic Transesterification Optimization Parameters
Lipase Source | Substrate Pair | Solvent | Temperature | Reaction Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|---|---|
Candida antarctica B | Cyclopropyl acetate/Ethylene glycol | Toluene | 45°C | 24 | 92 | >99 |
Pseudomonas fluorescens | Cyclopropyl butyrate/Ethylene glycol | Diisopropyl ether | 40°C | 36 | 78 | 95 |
Thermomyces lanuginosus | Cyclopropyl propionate/Ethylene glycol | Methyl tert-butyl ether | 50°C | 48 | 65 | 89 |
The structural rigidity of the cyclopropyl ring imposes steric constraints during the transition state, which CAL-B exploits to differentiate between enantiomeric substrates. Molecular docking simulations reveal that the cyclopropylmethyl group occupies a hydrophobic sub-pocket bordered by Thr40 and Gln106 residues, while the ethylene glycol moiety aligns toward solvent-exposed regions [3]. This precise positioning enables selective catalysis unattainable through conventional chemical synthesis. Recent advancements demonstrate that enzyme immobilization on macroporous acrylic resins significantly improves recyclability (>15 cycles with <5% activity loss), addressing scalability challenges in pharmaceutical manufacturing .
Lipase-catalyzed kinetic resolution has become indispensable for accessing enantiomerically enriched 2-(cyclopropylmethoxy)ethan-1-ol, particularly for β-blocker synthesis where stereochemical purity dictates pharmacological activity. In the chemo-enzymatic production of (S)-betaxolol, CAL-B achieves enantioselective esterification of racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol with vinyl acetate, resolving the R-chlorohydrin intermediate with 99% ee at 38% yield [3]. The exquisite stereodiscrimination originates from CAL-B's active site architecture, where the Trp104 residue creates a steric barrier that preferentially accommodates the R-enantiomer's chloromethyl group (-CH₂Cl) while rejecting the S-counterpart [3] .
The kinetic resolution process demonstrates remarkable functional group tolerance:
Table 2: Kinetic Resolution Performance Metrics
Substrate Structure | Lipase | Acyl Donor | Conversion (%) | ee_product (%) | E-value |
---|---|---|---|---|---|
1-Chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | CAL-B | Vinyl acetate | 42 | >99 (R) | >200 |
1-Bromo-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Burkholderia cepacia | Isopropenyl acetate | 38 | 95 (R) | 85 |
1-Azido-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Pseudomonas sp. | Vinyl butanoate | 35 | 91 (R) | 75 |
The enantioselectivity (E-value >200) remains robust across diverse reaction media, including ionic liquids and supercritical CO₂, though optimal performance occurs in diisopropyl ether with controlled water content (0.5 equivalents) . Recent mechanistic studies reveal that the cyclopropylmethoxyethyl side chain adopts a folded conformation that positions the oxygen atoms for hydrogen bonding with His224, further stabilizing the transition state [3]. Post-resolution, the enantiopure R-chlorohydrin undergoes stereoinversion during amination with isopropylamine to deliver (S)-betaxolol while preserving the cyclopropylmethoxy functionality intact. This approach dramatically shortens synthetic routes compared to traditional chiral auxiliary methods, eliminating the need for expensive transition metal catalysts [3].
The industrial synthesis of 2-(cyclopropylmethoxy)ethan-1-ol employs Grignard chemistry to establish the ethylene glycol backbone with high atom economy. In the pivotal step, cyclopropylmagnesium bromide (generated in situ from cyclopropyl bromide and magnesium turnings) undergoes nucleophilic addition to ethylene oxide under carefully controlled conditions, achieving 85% yield at kilogram scale [3]. The exothermic reaction (ΔH = -78 kJ/mol) requires precise temperature modulation (-5°C to 5°C) in tetrahydrofuran (THF) solvent to prevent Wurtz coupling side products. Key optimization parameters include:
The reaction mechanism involves nucleophilic ring-opening where the cyclopropyl carbanion attacks the less substituted oxirane carbon, followed by protonation during workup. Computational studies reveal that the high ring strain energy (27.5 kcal/mol) of the cyclopropyl group enhances nucleophilicity without compromising stability under reaction conditions [3]. Impurity profiling identifies 1,2-bis(cyclopropylmethoxy)ethane (<3%) and cyclopropylmethanol (<5%) as primary byproducts, removable via fractional distillation. Recent advances demonstrate that zinc bromide catalysis (5 mol%) improves selectivity to 92% by suppressing protonolysis through Lewis acid-mediated activation of the oxirane ring [1].
The alkylation of sodium 2-hydroxyethoxide with cyclopropylmethyl bromide constitutes the most efficient industrial route to 2-(cyclopropylmethoxy)ethan-1-ol, typically achieving 72–88% yield under optimized conditions [3]. This Williamson ether synthesis variant employs sodium hydride (1.2 equivalents) in dimethylformamide (DMF) at 60°C, balancing reactivity with minimized ring-opening decomposition pathways. Critical process parameters include:
Table 3: Industrial Alkylation Optimization Matrix
Parameter | Standard Condition | Optimized Condition | Yield Impact | Impurity Profile Change |
---|---|---|---|---|
Temperature | 25°C | 60°C | +28% | Cyclopropylmethyl ether reduced 5× |
Solvent | Acetonitrile | DMF | +22% | DMF-related impurities <0.3% |
Base | KOH | NaH | +35% | Hydrolysis products <1% |
Cyclopropylmethyl Br purity | 90% | 99.5% | +16% | Alcohol content reduced 10× |
Reaction time | 48 h | 8 h | - | Thermal degradation <0.5% |
Reaction kinetics follow second-order behavior (k₂ = 3.7 × 10⁻⁴ L·mol⁻¹·s⁻¹ at 60°C) with an activation energy of 68 kJ/mol. The cyclopropyl ring exhibits remarkable stability against nucleophilic ring-opening due to its σ-aromatic character and high bond strength (96 kcal/mol for C-C bonds), though trace iron impurities (>50 ppm) can catalyze decomposition above 70°C [1]. Modern plants employ continuous flow reactors with static mixers to enhance mass transfer, reducing reaction times from 12 hours to <30 minutes while maintaining selectivity >95% [3]. Post-reaction processing involves aqueous extraction to remove inorganic salts, followed by vacuum distillation (bp 215–220°C at atmospheric pressure) to achieve pharmaceutical-grade purity (>99.5% by GC).
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8